molecular formula C8H17Cl2N3 B1521529 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride CAS No. 1193388-23-6

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B1521529
CAS No.: 1193388-23-6
M. Wt: 226.14 g/mol
InChI Key: PAMCZZYSMGLCRY-UHFFFAOYSA-N
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Description

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a specialty product for proteomics research . It is a compound with the molecular formula C8H17Cl2N3 .

Scientific Research Applications

Anticancer Agents

Research into benzimidazoles bearing an oxadiazole nucleus, including compounds similar to the one , has shown significant anticancer activity. These compounds were synthesized and evaluated for their in vitro anticancer activity, with certain derivatives displaying considerable growth inhibition activities (Rashid, Husain, & Mishra, 2012).

Chemical Synthesis Techniques

Studies have explored the nucleophilic addition of amines to the imidazole nucleus, highlighting the chemical reactivity of imidazole derivatives and their potential in synthesizing novel compounds (Ohta, Osaki, Nishio, Furusawa, Yamashita, & Kawasaki, 2000). Another study focused on the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, showing the versatility of imidazole derivatives in chemical synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Corrosion Inhibition

The compound 1-(2-ethylamino)-2-methylimidazoline, a derivative related to the queried compound, has been evaluated as a corrosion inhibitor. It showed good efficiency in preventing corrosion of carbon steel in acid media, with theoretical calculations supporting its effectiveness (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Medicinal Chemistry

Another study focused on a compound acting as an alpha-2-imidazoline receptor agonist, highlighting its role in treating hypertension. This research underscores the importance of imidazole derivatives in developing therapeutic agents (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Supramolecular Chemistry

A supramolecular assembly involving polyimidazole tripod coils stabilized by pi-pi stacking and unique hydrogen bonding interactions illustrates the structural and functional versatility of imidazole derivatives in materials science (Cheruzel, Mashuta, & Buchanan, 2005).

Properties

IUPAC Name

2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7(5-9)6-11-4-3-10-8(11)2;;/h3-4,7H,5-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCZZYSMGLCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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